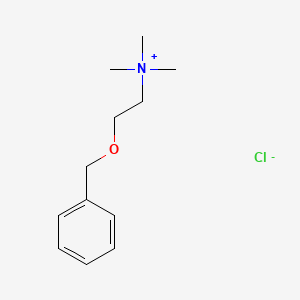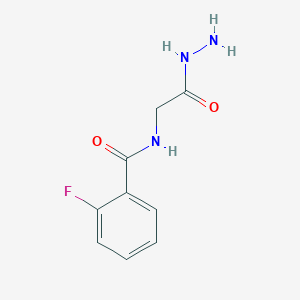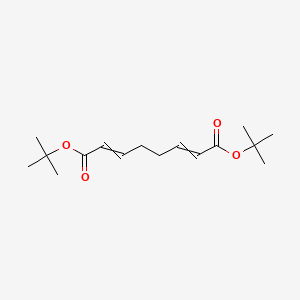![molecular formula C28H33N3O2 B12522994 2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid CAS No. 693258-89-8](/img/structure/B12522994.png)
2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid is a complex organic compound with the molecular formula C28H33N3O2. It is known for its unique structure, which includes a cyano group and two diethylamino phenyl groups attached to a heptatrienoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the heptatrienoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid involves its interaction with specific molecular targets and pathways. The cyano group and diethylamino phenyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-3-(7-(4-(diphenylamino)phenyl)-benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid: Similar in structure but with a benzo[c][1,2,5]thiadiazole moiety.
2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid: Contains a dimethylamino group instead of a diethylamino group.
Uniqueness
2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid is unique due to its heptatrienoic acid backbone and the presence of two diethylamino phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
693258-89-8 |
|---|---|
Fórmula molecular |
C28H33N3O2 |
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
2-cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C28H33N3O2/c1-5-30(6-2)25-17-13-22(14-18-25)27(12-10-9-11-24(21-29)28(32)33)23-15-19-26(20-16-23)31(7-3)8-4/h9-20H,5-8H2,1-4H3,(H,32,33) |
Clave InChI |
REPRXFKPMVDDNL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(=CC=CC=C(C#N)C(=O)O)C2=CC=C(C=C2)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


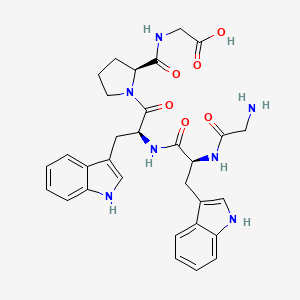

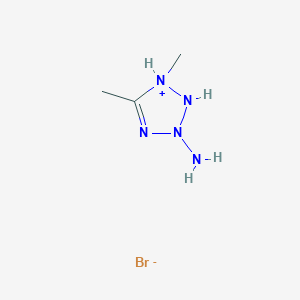
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine](/img/structure/B12522942.png)
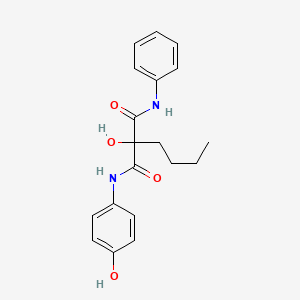
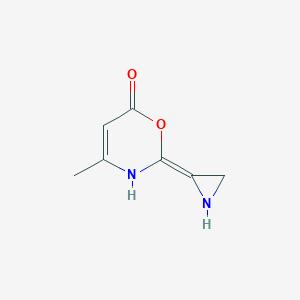
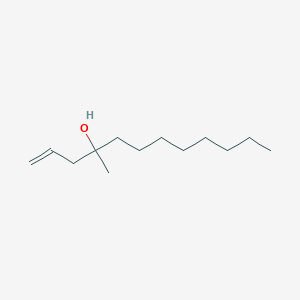
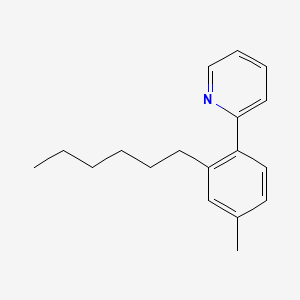
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one](/img/structure/B12522956.png)
![1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522963.png)

